molecular formula C9H19N B2664296 (1R)-1-(2-Methylcyclohexyl)ethanamine CAS No. 1848503-57-0

(1R)-1-(2-Methylcyclohexyl)ethanamine

Cat. No. B2664296
CAS RN: 1848503-57-0
M. Wt: 141.258
InChI Key: KLYXVEVQBRCEKX-QJAFJHJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(2-Methylcyclohexyl)ethanamine, also known as R-MCHEA, is a chiral amine that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of cyclohexylamine and has a unique stereochemistry that makes it a valuable building block for drug development.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methylcyclohexyl)ethanamine is not well understood. However, it is believed to act as a chiral template or catalyst in the synthesis of enantiomerically pure compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (1R)-1-(2-Methylcyclohexyl)ethanamine. However, studies have shown that it is well-tolerated and has low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of (1R)-1-(2-Methylcyclohexyl)ethanamine is its high enantiomeric purity, which makes it a valuable tool for drug synthesis and asymmetric synthesis. However, its limited availability and high cost can be a limitation for some experiments.

Future Directions

1. Further research into the mechanism of action of (1R)-1-(2-Methylcyclohexyl)ethanamine to better understand its role as a chiral template or catalyst.
2. Development of new synthetic methods to improve the yield and enantiomeric purity of (1R)-1-(2-Methylcyclohexyl)ethanamine.
3. Investigation of the potential use of (1R)-1-(2-Methylcyclohexyl)ethanamine in the synthesis of new drugs and biologically active compounds.
4. Study of the pharmacological properties of (1R)-1-(2-Methylcyclohexyl)ethanamine to determine its potential therapeutic applications.
5. Exploration of the use of (1R)-1-(2-Methylcyclohexyl)ethanamine as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

Synthesis Methods

The synthesis of (1R)-1-(2-Methylcyclohexyl)ethanamine involves the reduction of 2-methylcyclohexanone with sodium borohydride in the presence of a chiral catalyst. This process yields a mixture of enantiomers, which can be separated using chiral chromatography. The resulting (1R)-enantiomer is the desired product for most applications.

Scientific Research Applications

(1R)-1-(2-Methylcyclohexyl)ethanamine has been studied extensively for its potential use as a chiral building block in drug synthesis. It has been shown to be effective in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory compounds. Additionally, (1R)-1-(2-Methylcyclohexyl)ethanamine has been used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

properties

IUPAC Name

(1R)-1-(2-methylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXVEVQBRCEKX-QJAFJHJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2-Methylcyclohexyl)ethanamine

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